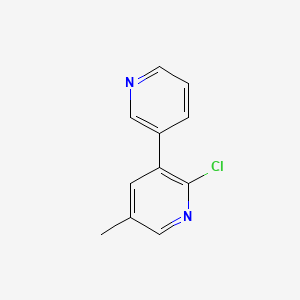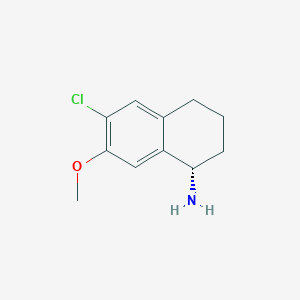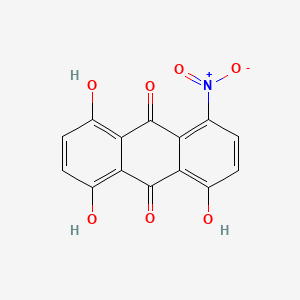
9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of three hydroxyl groups and one nitro group attached to the anthracenedione structure. It is known for its vibrant color and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- typically involves the nitration of 1,4,5-trihydroxyanthraquinone. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anthraquinones depending on the reagents used.
科学的研究の応用
9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. These actions contribute to its antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
1,4,5-Trihydroxyanthraquinone: Lacks the nitro group, resulting in different chemical and biological properties.
1,4-Dihydroxy-9,10-anthraquinone: Has fewer hydroxyl groups, affecting its reactivity and applications.
1,8-Dihydroxy-9,10-anthraquinone: Different hydroxyl group positions lead to distinct chemical behavior.
Uniqueness
9,10-Anthracenedione, 1,4,5-trihydroxy-8-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
39003-38-8 |
|---|---|
分子式 |
C14H7NO7 |
分子量 |
301.21 g/mol |
IUPAC名 |
1,4,5-trihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO7/c16-6-2-1-5(15(21)22)9-10(6)14(20)12-8(18)4-3-7(17)11(12)13(9)19/h1-4,16-18H |
InChIキー |
PPXPCKBOIVQWQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
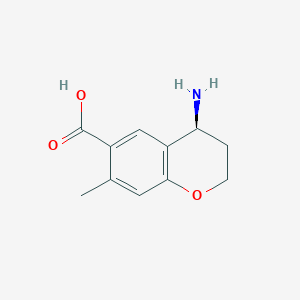
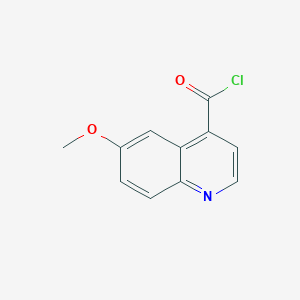
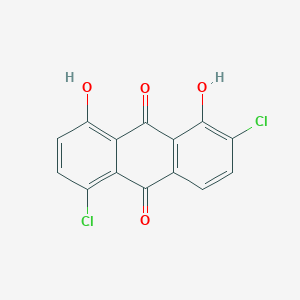
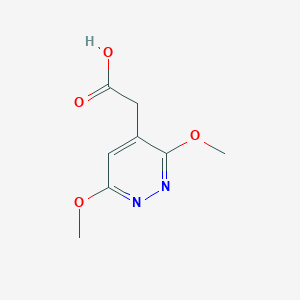
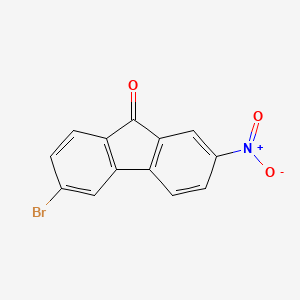

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)

